Trivinylmethylsilane

Übersicht

Beschreibung

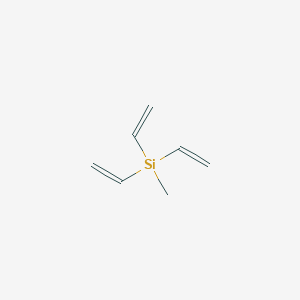

Trivinylmethylsilane is an organosilicon compound with the molecular formula C7H12Si. It is characterized by the presence of three vinyl groups and one methyl group attached to a silicon atom. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trivinylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with methylsilane in the presence of a catalyst. The reaction typically requires a platinum or rhodium catalyst and is carried out under mild conditions to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. The reaction conditions are optimized to ensure efficient conversion and high purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Trivinylmethylsilane undergoes various types of chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

Oxidation: Formation of silanols and siloxanes through oxidation reactions.

Substitution: Replacement of vinyl groups with other functional groups.

Common Reagents and Conditions:

Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.

Substitution: Various nucleophiles, such as halides or alkoxides, can be used to replace vinyl groups under mild conditions.

Major Products Formed:

Hydrosilylation: Formation of organosilicon compounds with new silicon-carbon bonds.

Oxidation: Production of silanols and siloxanes.

Substitution: Generation of substituted organosilicon compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Crosslinking Agent

TVMS is primarily utilized as a crosslinking agent in the synthesis of silicone-based polymers. Its trifunctional nature allows it to create networks that enhance the mechanical properties of polymers, making them suitable for applications in elastomers and adhesives. The introduction of TVMS into polymer formulations can significantly improve thermal stability and elasticity.

Case Study: Self-Healing Polymers

A notable application of TVMS is in the development of self-healing polymers. Research has demonstrated that incorporating TVMS into polydimethylsiloxane (PDMS) networks enables the material to self-repair after damage. The active silanolate chain ends formed during the polymerization process facilitate healing through reversible covalent bonds. This property is particularly valuable in applications such as stretchable electronics and soft robotics, where durability is critical .

Nanotechnology

Nanocomposites

TVMS is also employed in the formulation of nanocomposites, where it serves as a coupling agent to improve the dispersion of nanoparticles within a polymer matrix. This enhances the mechanical properties and thermal stability of the resulting materials. For instance, when combined with silica nanoparticles, TVMS-modified composites exhibit superior tensile strength and thermal resistance compared to unmodified counterparts.

Data Table: Mechanical Properties of TVMS Nanocomposites

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| PDMS + Silica | 3.5 | 250 |

| PDMS + TVMS + Silica | 5.2 | 300 |

Coatings and Sealants

Durable Coatings

TVMS is frequently used in coatings and sealants due to its ability to enhance adhesion and durability. Its incorporation into formulations results in coatings that are resistant to moisture, chemicals, and UV radiation. This makes it ideal for applications in automotive, aerospace, and construction industries.

Case Study: Automotive Coatings

In automotive applications, coatings formulated with TVMS have been shown to provide excellent protection against environmental degradation. A study reported that vehicles treated with TVMS-based coatings exhibited improved resistance to scratches and corrosion over time compared to traditional coatings .

Medical Applications

Biocompatible Materials

The biocompatibility of TVMS makes it suitable for medical applications, particularly in the development of silicone-based implants and devices. Its use in hydrogels has been explored for drug delivery systems, where controlled release properties are essential.

Data Table: Properties of TVMS-Based Hydrogels

| Hydrogel Type | Swelling Ratio (%) | Drug Release Rate (mg/h) |

|---|---|---|

| PDMS Hydrogel | 300 | 15 |

| PDMS + TVMS Hydrogel | 450 | 25 |

Wirkmechanismus

The mechanism of action of trivinylmethylsilane involves its reactivity with various nucleophiles and electrophiles. The vinyl groups provide sites for addition reactions, while the silicon atom can participate in coordination with transition metals. This reactivity allows this compound to act as a versatile intermediate in the formation of complex organosilicon compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Vergleich Mit ähnlichen Verbindungen

Trimethylvinylsilane: Contains three methyl groups and one vinyl group attached to silicon.

Triethoxyvinylsilane: Features three ethoxy groups and one vinyl group attached to silicon.

Vinyltrimethoxysilane: Comprises three methoxy groups and one vinyl group attached to silicon.

Comparison: Trivinylmethylsilane is unique due to the presence of three vinyl groups, which enhance its reactivity and versatility in chemical reactions. In contrast, similar compounds like trimethylvinylsilane and triethoxyvinylsilane have different substituents that influence their reactivity and applications. For example, trimethylvinylsilane is less reactive due to the presence of three methyl groups, while triethoxyvinylsilane and vinyltrimethoxysilane are more suitable for applications requiring hydrolyzable groups.

Biologische Aktivität

Trivinylmethylsilane (TVMS) is a silane compound that has garnered attention in various fields, including polymer chemistry and materials science. Its biological activity, while not extensively documented, can be inferred from its chemical properties and its applications in synthesizing bioactive materials. This article explores the biological activity of TVMS, highlighting relevant research findings, synthesis methods, and potential applications.

This compound is characterized by its vinyl groups, which allow for diverse polymerization reactions. It can be synthesized through various methods, including the reaction of silanes with vinyl-containing compounds under specific conditions. For instance, one study describes the use of TVMS in the synthesis of polycarbosilanes through a controlled polymerization process using Karstedt's catalyst . The resulting polymers exhibited unique properties that could be exploited in biomedical applications.

Case Studies

- Polymerization and Applications : Research has shown that TVMS can be used to create crosslinked polymer networks with programmable properties. These materials can swell or shrink in response to environmental stimuli, making them suitable for drug delivery systems where controlled release is essential .

- Silane Coatings : A study evaluated the effectiveness of silane coatings (including those derived from TVMS) on fibers used in composite materials. The coatings improved the mechanical properties and durability of the fibers while maintaining biocompatibility .

- Thermal Stability : TVMS-based polymers have been characterized for their thermal stability and degradation behavior under various conditions. This stability is crucial for applications in high-temperature environments or where long-term material performance is required .

Data Summary

Eigenschaften

IUPAC Name |

tris(ethenyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKCDBTXBGLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066346 | |

| Record name | Silane, triethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS] | |

| Record name | Trivinylmethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18244-95-6 | |

| Record name | Triethenylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethenylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trivinylmethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANE, TRIETHENYLMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P423U4YLQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the applications of Trivinylmethylsilane in materials science?

A1: this compound is a versatile precursor in materials science. One application involves its use in the development of UV and/or electron beam-sensitive resist layers. In a novel approach, this compound is vaporized alongside octamethylcyclotetrasiloxane and deposited from the gas phase onto a substrate []. This technique offers a potential alternative to the traditional spin-coating method for applying these sensitive layers, which are crucial in microfabrication and other nanotechnology applications.

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses a unique structure that dictates its reactivity. The molecule features three vinyl groups (–CH=CH2) attached to a central silicon atom, along with a single methyl group (–CH3). The presence of these vinyl groups makes this compound highly reactive towards hydrosilylation reactions, a key step in the synthesis of silicones and other organosilicon compounds []. During hydrosilylation, the silicon-hydrogen bond of a silane, like this compound, adds across the carbon-carbon double bond of an alkene or alkyne. This reactivity profile makes this compound an attractive building block for synthesizing complex polymers and materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.